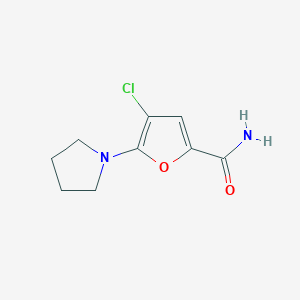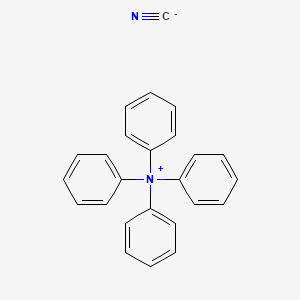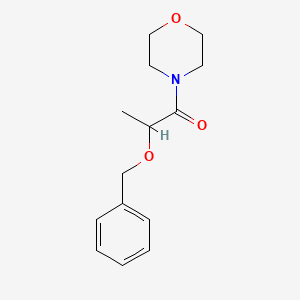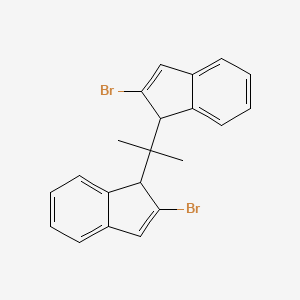![molecular formula C12H22O B14218645 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane CAS No. 827024-54-4](/img/structure/B14218645.png)
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and an isopropyl group attached to a bicyclo[310]hexane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable photoredox catalysis and efficient synthetic routes to produce the compound in large quantities. The use of photoredox catalysts and LED irradiation allows for environmentally friendly and cost-effective production.
化学反应分析
Types of Reactions
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and the development of new materials with unique properties.
作用机制
The mechanism of action of 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxy and isopropyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Bicyclo[3.1.0]hexane: A simpler analog without the ethoxy and isopropyl groups.
4-Methoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane: Similar structure with a methoxy group instead of an ethoxy group.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Uniqueness
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of the ethoxy, methyl, and isopropyl groups provides a distinct chemical profile that can be exploited in various applications, particularly in medicinal chemistry and materials science.
属性
CAS 编号 |
827024-54-4 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC 名称 |
4-ethoxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H22O/c1-5-13-11(4)6-7-12(9(2)3)8-10(11)12/h9-10H,5-8H2,1-4H3 |
InChI 键 |
NOQJZZYQMRJNHB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1(CCC2(C1C2)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)



![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)

![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
